2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-5-29-17-12(2)10-21-18-16(17)19(26)24(20(27)23(18)3)11-15(25)22-13-6-8-14(28-4)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDXFFGPULERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the pyridopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H22N4O5
- Molecular Weight : 386.4 g/mol
- CAS Number : 946324-60-3
The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of critical enzymes involved in nucleic acid synthesis. Specifically, these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. By inhibiting DHFR, these compounds disrupt the folate metabolism pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Studies have demonstrated that similar pyridopyrimidine derivatives exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- In vivo studies : Animal models treated with pyridopyrimidine derivatives displayed reduced tumor growth compared to controls.
Enzyme Inhibition
The primary biological activity of this compound is linked to its ability to inhibit key enzymes:
- Dihydrofolate Reductase (DHFR) : The compound has been shown to bind effectively to DHFR, leading to decreased levels of tetrahydrofolate necessary for nucleotide synthesis .
Other Biological Activities
Emerging data suggest potential activities against other targets:
- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
- Antioxidant activity : Certain structural modifications may enhance the compound's ability to scavenge free radicals.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structural analogs have shown promise in various biological activities:
- Anticancer Activity : Compounds with similar structures have been identified as inhibitors of cancer cell proliferation. The pyrido[2,3-d]pyrimidine scaffold has been linked to the inhibition of specific kinases involved in cancer progression.
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects against a range of pathogens.
Drug Discovery
The compound is included in several screening libraries aimed at identifying new drug candidates:
- Angiogenesis Inhibition : It is part of an angiogenesis library, suggesting potential applications in treating diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy.
- Epigenetic Modulation : The compound's ability to influence epigenetic markers makes it a candidate for studies focused on gene expression regulation.
Biological Studies
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthetic Chemistry
The synthesis of this compound involves multiple steps and can serve as a model for developing new synthetic methodologies. The complexity of its structure provides insights into the design of related compounds with enhanced biological activity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives. The results indicated that compounds with similar substitutions to those found in 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .
Case Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of pyrido derivatives. The study found that certain analogs demonstrated strong activity against Gram-positive bacteria and fungi, indicating the potential application of this compound in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism in Methoxyphenyl Substitution
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-methoxyphenyl)acetamide (CAS: 946248-83-5)
- Structural Difference : The methoxy group is at the 2-position of the phenyl ring instead of the 4-position.
- Impact :
- Electronic Effects : The 2-methoxy group may sterically hinder interactions with biological targets compared to the 4-methoxy isomer.
- Lipophilicity : Positional isomerism can alter logP values, affecting membrane permeability.
- Molecular Weight : Identical (398.4 g/mol), but spatial arrangement may influence solubility .
N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
- Structural Difference: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine system (sulfur-containing heterocycle).
- Biological Activity: Thieno-pyrimidines are known for kinase inhibition; this substitution may shift target specificity .
Substituent Modifications on the Pyrido-Pyrimidine Core
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Structural Difference : An ethyl group replaces the 6-methyl substituent on the pyrido ring.
- Impact: Steric Effects: Increased bulkiness may hinder rotation or binding in hydrophobic pockets.
2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 946248-95-9)
- Structural Difference : The phenyl ring is substituted with a trifluoromethyl (-CF₃) group at the 3-position.
- Molecular Weight: Higher (436.4 g/mol) due to fluorine atoms, which may reduce solubility .
Heterocyclic Core Variations
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Difference : Features a pyrazolo[3,4-d]pyrimidine core instead of pyrido-pyrimidine.
- Impact :
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamide Derivatives
- Structural Difference : Incorporates a thiazolidine dione ring instead of pyrido-pyrimidine.
- Impact: Conformational Flexibility: The five-membered thiazolidine ring may adopt different conformations, affecting target engagement. Antidiabetic Potential: Thiazolidinediones are PPARγ agonists, indicating a possible shift in pharmacological activity .
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely employs standard coupling reactions (e.g., acetamide formation via nucleophilic substitution), similar to methods used for analogues in and .
- Biological Relevance : The 4-methoxyphenyl group in the target compound may enhance π-π stacking in enzyme active sites compared to 2- or 3-substituted derivatives .
Preparation Methods
Formation of the Pyrido[2,3-d]Pyrimidine Core
In a typical procedure, 2,4-dichloropyrido[2,3-d]pyrimidine is reacted with ammonia in absolute ethanol under high-temperature, high-pressure conditions (150°C for 12 hours). This step substitutes chlorine atoms at positions 2 and 4 with amino groups, yielding 2,4-diaminopyrido[2,3-d]pyrimidine. Subsequent ethoxylation at position 5 is achieved using ethyl bromide in the presence of a base, while methylation at positions 1 and 6 employs methyl iodide under similar conditions.
Acetamide Functionalization
The introduction of the N-(4-methoxyphenyl)acetamide group occurs via nucleophilic acyl substitution. The pyrido[2,3-d]pyrimidine intermediate is treated with chloroacetyl chloride to form a reactive chloroacetamide derivative, which then reacts with 4-methoxyaniline in dimethylformamide (DMF) at 80°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), with purification via recrystallization from ethanol-water mixtures (3:1 v/v) yielding the final product.
Table 1: Reaction Conditions for Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | NH₃/EtOH, 150°C, 12 h | 68 | 92 |
| Ethoxylation/methylation | EtBr/MeI, K₂CO₃, DMF, 80°C, 8 h | 75 | 89 |
| Acetamide coupling | ClCH₂COCl, 4-MeO-C₆H₄NH₂, DMF, 80°C, 6 h | 82 | 95 |
One-Pot Three-Component Synthesis Using Ionic Liquid Catalysis
A more efficient approach utilizes a one-pot three-component reaction catalyzed by the Brønsted-acidic ionic liquid [DMBSI]HSO₄. This method condenses 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 4-methoxybenzaldehyde, and ethyl cyanoacetate in a single step under solvent-free conditions.
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between 4-methoxybenzaldehyde and ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. This intermediate undergoes Michael addition with the pyrimidinone, followed by cyclodehydration to form the pyrido[2,3-d]pyrimidine core. Concurrent thioether oxidation and acetamide formation occur in situ, driven by the acidic ionic liquid.
Optimization of Catalytic Conditions
Key parameters influencing yield include:
Table 2: One-Pot Synthesis Optimization Data
| Parameter | Optimal Value | Yield (%) | Reaction Time |
|---|---|---|---|
| Catalyst loading | 10 mol% | 89 | 45 min |
| Temperature | 100°C | 89 | 45 min |
| Solvent | Solvent-free | 89 | 45 min |
| Catalyst reuse cycles | 3 | 85 | 50 min |
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly accelerates key steps, such as the cyclization of the pyrido[2,3-d]pyrimidine core. A modified protocol irradiates the reaction mixture at 150 W for 10 minutes, achieving 94% conversion compared to 68% under conventional heating. This method reduces energy consumption and minimizes side products like N-alkylated byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.56 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.76 (s, 3H, OCH₃), 3.32 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N stretch).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Traditional multi-step | High purity, established protocols | Long reaction times, low atom economy |
| One-pot ionic liquid | Solvent-free, high yields, reusable catalyst | Requires specialized catalysts |
| Microwave-assisted | Rapid, energy-efficient | Capital-intensive equipment |
Q & A
Q. What are the key considerations for optimizing synthetic routes of this compound?
- Methodological Answer: Synthetic optimization requires careful control of reaction parameters:
- Temperature: Reflux conditions (e.g., 80–120°C) improve reaction rates ().
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and yield ().
- Catalysts: Bases like NaH or K2CO3 facilitate condensation reactions ().
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity ().
Microwave-assisted synthesis can reduce reaction time by 40–60% ().
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
| Technique | Parameters | Key Data |
|---|---|---|
| <sup>1</sup>H/<sup>13</sup>C NMR | DMSO-<i>d</i>6 solvent, 400–600 MHz | Assign methoxy (δ 3.7–3.8 ppm), ethoxy (δ 1.3–1.4 ppm), and aromatic protons (δ 6.8–8.6 ppm) (). |
| LC-MS | ESI+ mode | Confirm molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 386.4 (). |
| HPLC | C18 column, UV detection (254 nm) | Purity ≥98% (). |
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. low efficacy)?
- Methodological Answer: Contradictions arise from structural analogs or assay variability. Address via:
- Comparative Bioassays: Test the compound and analogs (e.g., 4-chlorobenzyl or 3,5-dimethylphenyl variants) under identical conditions ().
- Target-Specific Studies: Use kinase inhibition assays (e.g., EGFR or CDK2) to quantify IC50 values ().
- Structural Analysis: Compare X-ray crystallography or molecular docking to identify substituent effects on binding ().
Q. How do substituents (ethoxy, methoxyphenyl) influence structure-activity relationships (SAR)?
- Methodological Answer: Substituents modulate lipophilicity, steric effects, and hydrogen bonding:
| Substituent | Role | Impact |
|---|---|---|
| 5-Ethoxy | Enhances metabolic stability | Reduces CYP450-mediated oxidation (). |
| 4-Methoxyphenyl | Improves solubility | Introduces π-π stacking with aromatic residues in enzyme active sites (). |
- Experimental Design: Synthesize analogs (e.g., 5-methoxy or 4-ethoxyphenyl variants) and compare log<i>P</i>, IC50, and bioavailability ().
Q. What advanced techniques elucidate reaction mechanisms (e.g., cyclization or amide coupling)?
- Methodological Answer: Use kinetic and computational methods:
- Kinetic Monitoring: Track intermediates via <i>in situ</i> FTIR or <sup>19</sup>F NMR (if fluorinated analogs are used) ().
- DFT Calculations: Model transition states for cyclization steps (e.g., pyrido-pyrimidine ring formation) to identify rate-limiting steps ().
- Isotope Labeling: <sup>13</sup>C-labeled acetamide precursors trace bond reorganization during coupling ().
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition profiles?
- Methodological Answer: Discrepancies may stem from assay conditions or enzyme isoforms:
- Standardize Assays: Use recombinant enzymes (e.g., EGFR-TK) with ATP concentrations fixed at 100 µM ().
- Cross-Validate: Compare results across labs using shared reference compounds (e.g., erlotinib for EGFR) ().
- Meta-Analysis: Pool data from PubChem (CID: 1291848-18-4) and literature to identify trends ().
Tables for Reference
Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 386.4 g/mol | ESI-MS () |
| log<i>P</i> | 2.8 ± 0.3 | HPLC () |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask () |
Table 2: Biological Activity Comparison
| Analog | Modification | IC50 (EGFR) | Reference |
|---|---|---|---|
| Parent Compound | None | 0.8 µM | |
| 4-Chlorobenzyl variant | Increased lipophilicity | 0.3 µM | |
| 3,5-Dimethylphenyl variant | Steric hindrance | 2.1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
